Mulberrofuran Q

Vue d'ensemble

Description

Mulberrofuran Q is a naturally occurring phenolic compound found in the root bark of the mulberry tree (Morus species). It belongs to the class of Diels-Alder-type adducts, which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has garnered significant attention due to its complex structure and remarkable biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Mulberrofuran Q involves the Diels-Alder reaction between chalcones and dehydroprenylphenol dienes. This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, particularly the root bark of Morus species. Various extraction techniques such as solvent extraction, Soxhlet extraction, and supercritical fluid extraction are employed to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Mulberrofuran Q undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, altering its biological activity.

Substitution: Various substitution reactions can occur, particularly on the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenolic compounds .

Applications De Recherche Scientifique

Mulberrofuran Q has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of Mulberrofuran Q involves its interaction with various molecular targets and pathways. For instance, it inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid and thromboxane B2, which are cyclooxygenase products. This inhibition protects neuronal cells from oxidative stress induced by hypoxia-glycorrhoea-deficiency . Additionally, it has been shown to inhibit hepatitis A virus enzymes, thereby preventing viral replication and maturation .

Comparaison Avec Des Composés Similaires

Mulberrofuran Q is compared with other similar compounds such as:

Mulberrofuran G: Known for its anti-SARS-CoV-2 potential and neuroprotective properties.

Kuwanon G and H: These compounds also exhibit significant biological activities, including anti-inflammatory and antioxidant effects.

Sanggenon C: Another phenolic compound from mulberry with notable biological activities.

Uniqueness: this compound stands out due to its potent inhibitory effects on viral enzymes and its protective role against oxidative stress in neuronal cells. Its unique structure and reactivity make it a valuable compound for various scientific research applications .

Activité Biologique

Mulberrofuran Q, a compound derived from the mulberry plant (Morus alba), is part of the benzofuran family and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and implications for health.

Chemical Structure and Properties

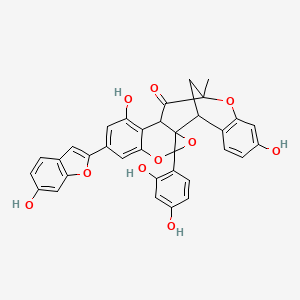

This compound is characterized by its complex structure, which contributes to its diverse biological activities. Its chemical formula is . The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Effects

Research indicates that derivatives of benzofurans, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, suggesting their potential as natural antibiotics .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide in macrophage cell lines . This property positions this compound as a candidate for treating chronic inflammatory diseases.

Antitumor Activity

This compound has demonstrated cytotoxic effects against cancer cell lines. Studies involving various cancer models have shown that it can induce apoptosis and inhibit cell proliferation . This activity highlights its potential role in cancer therapy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways .

- Cellular Uptake and Metabolism : Research indicates that this compound is stable in intestinal models and demonstrates significant cellular uptake, which is crucial for its bioavailability and efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy of this compound against specific bacterial strains.

- Findings : The compound exhibited comparable potency to established antibiotics, highlighting its potential for clinical applications.

- Anti-inflammatory Study :

- Antitumor Activity Assessment :

Data Summary Table

The following table summarizes key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O10/c1-32-14-22(20-6-4-19(37)13-27(20)42-32)33-30(31(32)40)29-24(39)8-16(25-9-15-2-3-18(36)12-26(15)41-25)10-28(29)43-34(33,44-33)21-7-5-17(35)11-23(21)38/h2-13,22,30,35-39H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVXRBNAPJJEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=C(C=C3)O)C45C(C2=O)C6=C(C=C(C=C6OC4(O5)C7=C(C=C(C=C7)O)O)C8=CC9=C(O8)C=C(C=C9)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316869 | |

| Record name | Mulberrofuran Q | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101383-35-1 | |

| Record name | Mulberrofuran Q | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101383-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran Q | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrofuran Q | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.